molecular formula C27H26FN3O3S B2758265 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537045-04-8

2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2758265
CAS RN: 537045-04-8
M. Wt: 491.58
InChI Key: ALEJFJGQZWTZSS-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C27H26FN3O3S and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Macromolecular Interaction and Metabolism Studies

Studies on compounds like heterocyclic amines, which are structurally complex similar to the specified compound, show their importance in understanding macromolecular adduct formation and metabolism within biological systems. For instance, research using accelerator mass spectrometry (AMS) to study protein and DNA adduct levels by low doses of heterocyclic amines in rodents and humans reveals significant insights into their bioactivation and detoxification processes, suggesting similar compounds could be utilized in pharmacokinetics and toxicology studies (Turteltaub et al., 1999).

Biomonitoring and Environmental Health

Compounds with complex structures are also pivotal in biomonitoring studies to assess human exposure to environmental toxins. For example, the quantification of heterocyclic amines in cooked foods and the measurement of these compounds in human urine provide crucial data for estimating dietary exposure and potential health risks, highlighting the role of such molecules in environmental health research (Wakabayashi et al., 1993).

Drug Discovery and Pharmacology

Complex molecular structures like the one described are often central to drug discovery and pharmacological research. The pharmacokinetics of novel therapeutic agents, including their absorption, distribution, metabolism, and excretion (ADME) profiles, are critical for developing safe and effective medications. Studies on new quinolone antibiotics, for example, provide insights into the favorable pharmacokinetics and potent antibacterial activity, emphasizing the significance of such compounds in medicinal chemistry and pharmacology (Nakashima et al., 1995).

Metabolic Pathway Analysis

Research into the metabolism of dietary heterocyclic amines underscores the importance of understanding metabolic pathways and the role of enzymes like CYP1A2 in converting these compounds into their active or toxic metabolites. Such studies are fundamental for elucidating the metabolic fate of complex molecules in humans and can guide the development of interventions to mitigate exposure risks (Boobis et al., 1994).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through a multi-step process involving the synthesis of key intermediates and their subsequent coupling reactions.", "Starting Materials": [ "2-fluorobenzyl chloride", "4-methoxyaniline", "8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "sodium hydride", "thiophenol", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-fluorobenzylthiol", "2-fluorobenzyl chloride is reacted with thiophenol in the presence of potassium carbonate and N,N-dimethylformamide to yield 2-fluorobenzylthiol.", "Step 2: Synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4-one", "4-methoxyaniline is reacted with 8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4,6(3H,5H)-dione in the presence of sodium hydride and N,N-dimethylformamide to yield 2-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4-one.", "The above intermediate is then reacted with 2-fluorobenzylthiol in the presence of acetic acid and ethyl acetate to yield 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-5H-pyrimido[4,5-b]quinoline-4-one.", "Step 3: Synthesis of 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "The above intermediate is then oxidized using a suitable oxidizing agent in the presence of water to yield the final product, 2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] }

CAS RN

537045-04-8

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.58

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26FN3O3S/c1-27(2)12-19-22(20(32)13-27)21(15-8-10-17(34-3)11-9-15)23-24(29-19)30-26(31-25(23)33)35-14-16-6-4-5-7-18(16)28/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33)

InChI Key

ALEJFJGQZWTZSS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OC)C(=O)C1)C

solubility

not available

Origin of Product

United States

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